molecular formula C17H21N5O3S2 B1194351 N-[5-[[2-(4-methylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide

N-[5-[[2-(4-methylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide

Cat. No. B1194351
M. Wt: 407.5 g/mol
InChI Key: GLUHNSIYAMZXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-[[2-(4-methylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide is an amino acid amide.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Antimicrobial and Hemolytic Activity : Compounds similar to N-[5-[[2-(4-methylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide, particularly 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, have been studied for their antimicrobial and hemolytic activities. Some of these compounds showed significant activity against selected microbial species, with compounds 6d and 6f being particularly potent. These series demonstrated less toxicity and are considered for further biological screening (Gul et al., 2017).

Anticancer Research

  • Anticancer Screening of Imidazothiadiazole Analogs : N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which are structurally related, showed potent cytotoxic results against breast cancer in comparison to other derivatives, suggesting their potential as anticancer agents (Abu-Melha, 2021).
  • Novel 1,3,4-Thiadiazole Derivatives as Anticancer Agents : The synthesis and investigation of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, closely related to the queried compound, showed promising cytotoxic activity against cancer cell lines, indicating their potential as anticancer agents (Çevik et al., 2020).

Synthesis and Antibacterial Activity

  • Novel Substituted Purine Derivatives : Synthesized derivatives including N-substituted-2-(6-morpholino-9H-purin-9-yl)acetamide demonstrated good inhibitory effects against bacterial strains, indicating potential applications in antibacterial research (Wu et al., 2016).

Synthesis and Biological Evaluation

  • Anticancer Activities of Thiazole Derivatives : Research on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally related to the queried compound, revealed significant anticancer activities, highlighting their therapeutic potential (Evren et al., 2019).

  • Antimicrobial Study of 1,3,4-Thiadiazole Derivatives : These derivatives have been synthesized and studied for their diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017).

  • Synthesis and Characterization : Studies on the synthesis, characterization, and evaluation of similar compounds show their potential in applications like antimicrobial and antioxidant research (Al-Khazragie et al., 2022).

  • Antitubercular and Antifungal Activity : Some novel derivatives have shown promising antitubercular and antifungal activity, suggesting potential applications in treating these diseases (Syed et al., 2013).

  • Discovery of Histamine H3 Receptor Antagonist for Diabetes Treatment : A study on 2-piperidinopiperidine thiadiazoles, which are related compounds, indicated their potential as histamine H3 receptor antagonists and showed significant reduction in non-fasting glucose levels in diabetic mice (Rao et al., 2012).

  • Anticancer Activity of N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides : The synthesis and evaluation of compounds with thiazole and thiadiazole fragments revealed considerable cytotoxicity and anticancer activity, suggesting their application in cancer treatment (Kovalenko et al., 2012).

properties

Product Name

N-[5-[[2-(4-methylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide

Molecular Formula

C17H21N5O3S2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C17H21N5O3S2/c1-12-2-4-13(5-3-12)18-15(24)11-26-17-21-20-16(27-17)19-14(23)10-22-6-8-25-9-7-22/h2-5H,6-11H2,1H3,(H,18,24)(H,19,20,23)

InChI Key

GLUHNSIYAMZXSN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CN3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CN3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-[[2-(4-methylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide
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N-[5-[[2-(4-methylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide
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N-[5-[[2-(4-methylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide
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N-[5-[[2-(4-methylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide
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N-[5-[[2-(4-methylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide
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N-[5-[[2-(4-methylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide

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